molecular formula C10H11FN2O2 B11109492 N'-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide

N'-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide

Cat. No.: B11109492
M. Wt: 210.20 g/mol
InChI Key: XEFYZDGLFFTGIB-WUXMJOGZSA-N
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Description

N’-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-methoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-methoxyacetamide

InChI

InChI=1S/C10H11FN2O2/c1-15-7-10(14)13-12-6-8-2-4-9(11)5-3-8/h2-6H,7H2,1H3,(H,13,14)/b12-6+

InChI Key

XEFYZDGLFFTGIB-WUXMJOGZSA-N

Isomeric SMILES

COCC(=O)N/N=C/C1=CC=C(C=C1)F

Canonical SMILES

COCC(=O)NN=CC1=CC=C(C=C1)F

Origin of Product

United States

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